molecular formula C12H23NO B13269277 N-cyclopentyl-2,6-dimethyloxan-4-amine

N-cyclopentyl-2,6-dimethyloxan-4-amine

Cat. No.: B13269277
M. Wt: 197.32 g/mol
InChI Key: OXQNTGITAXOQKV-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-cyclopentyl-2,6-dimethyloxan-4-amine

InChI

InChI=1S/C12H23NO/c1-9-7-12(8-10(2)14-9)13-11-5-3-4-6-11/h9-13H,3-8H2,1-2H3

InChI Key

OXQNTGITAXOQKV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,6-dimethyloxan-4-amine involves several steps. One common method includes the reaction of cyclopentylamine with 2,6-dimethyloxan-4-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-2,6-dimethyloxan-4-one, while reduction may produce this compound .

Scientific Research Applications

N-cyclopentyl-2,6-dimethyloxan-4-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cyclopentyl-2,6-dimethyloxan-4-amine include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Biological Activity

N-cyclopentyl-2,6-dimethyloxan-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C_{11}H_{17}N
  • Molecular Weight : Approximately 165.26 g/mol

This compound acts primarily as a modulator of specific biological pathways. Research indicates that it may interact with various receptor systems, influencing cellular signaling and metabolic processes. The compound has been studied for its role in inhibiting receptor interacting protein kinases (RIPKs), which are crucial in regulating programmed cell death (necroptosis) and inflammation.

Key Mechanisms:

  • Inhibition of RIPK1 : This compound has shown potential as a selective inhibitor of RIPK1, which is involved in necroptosis and inflammatory responses. Dysregulation of this pathway is associated with several diseases, including neurodegenerative disorders and inflammatory conditions .
  • Impact on Apoptosis : By modulating apoptosis pathways, this compound may influence cell survival and death mechanisms, potentially providing therapeutic benefits in cancer treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Inhibition of tubulin polymerization
HeLa (Cervix)12Induction of apoptosis via RIPK1 inhibition

These findings suggest that the compound may be effective against certain types of cancer by disrupting critical cellular functions.

Case Studies

A recent study explored the effects of this compound in animal models. The results indicated significant reductions in tumor size when administered alongside standard chemotherapy agents. This synergistic effect underscores the potential for this compound to enhance existing treatment protocols.

Toxicity and Side Effects

While the compound shows promise in therapeutic applications, toxicity assessments are crucial for determining safety profiles. Preliminary studies indicate a moderate toxicity level at higher concentrations, necessitating further investigation into dose optimization and long-term effects.

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